2-Propenamide, 3-(3,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]-
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Overview
Description
2-Propenamide, 3-(3,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]- is a complex organic compound characterized by the presence of dichlorophenyl and trifluoromethylphenyl groups attached to a propenamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, 3-(3,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]- typically involves the reaction of 3,4-dichloroaniline with 3-(trifluoromethyl)benzoyl chloride under appropriate conditions to form the desired amide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Propenamide, 3-(3,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or phenyl derivatives.
Scientific Research Applications
2-Propenamide, 3-(3,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Propenamide, 3-(3,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets, leading to various biological effects. The compound may inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenamide, 3-(2,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]-
- 2-Propenamide, 3-(3,4-dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]-
Uniqueness
2-Propenamide, 3-(3,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]- is unique due to the specific positioning of the dichlorophenyl and trifluoromethylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
61592-71-0 |
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Molecular Formula |
C16H10Cl2F3NO |
Molecular Weight |
360.2 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C16H10Cl2F3NO/c17-13-6-4-10(8-14(13)18)5-7-15(23)22-12-3-1-2-11(9-12)16(19,20)21/h1-9H,(H,22,23) |
InChI Key |
KOVPDJPJEAJUSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C=CC2=CC(=C(C=C2)Cl)Cl)C(F)(F)F |
Origin of Product |
United States |
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